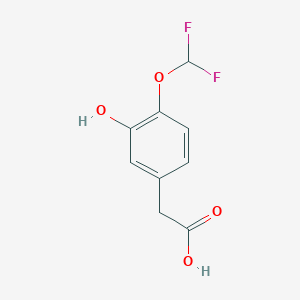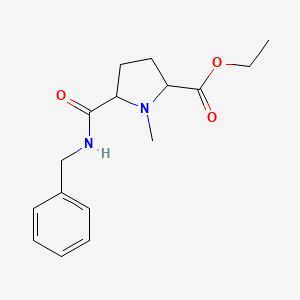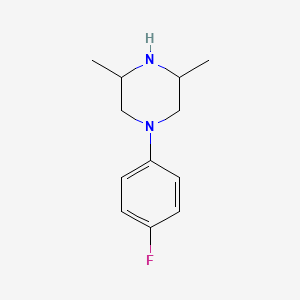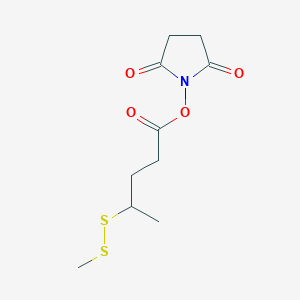
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and a benzodioxole moiety substituted with two fluorine atoms
准备方法
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride.
Cyclobutane Ring Formation: The cyclobutane ring is introduced through a cyclization reaction, often involving the use of a suitable base and solvent.
Introduction of the Nitrile Group: The nitrile group is typically introduced via a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the cyclobutane intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反应分析
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
作用机制
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This compound shares the benzodioxole moiety but has a cyclopropane ring instead of a cyclobutane ring.
5-Bromo-2,2-difluoro-1,3-benzodioxole: This compound has a bromine atom instead of a nitrile group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzodioxole moiety with a cyclobutane ring and a nitrile group, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H9F2NO2 |
|---|---|
分子量 |
237.20 g/mol |
IUPAC 名称 |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9F2NO2/c13-12(14)16-9-3-2-8(6-10(9)17-12)11(7-15)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI 键 |
PHUHQEMDTRKMIE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C#N)C2=CC3=C(C=C2)OC(O3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate](/img/structure/B11719455.png)

![1,2-Diazaspiro[4.5]decan-3-one](/img/structure/B11719480.png)

![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride](/img/structure/B11719490.png)


![Tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one](/img/structure/B11719503.png)


